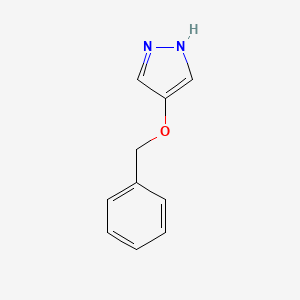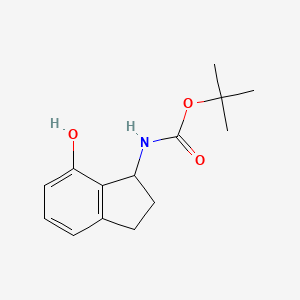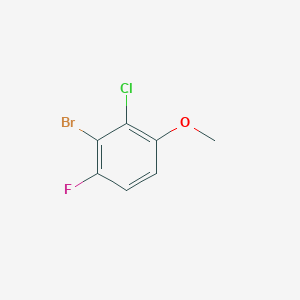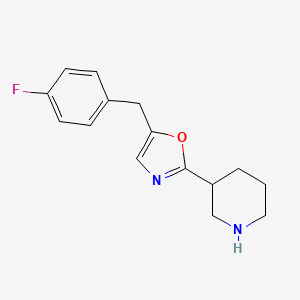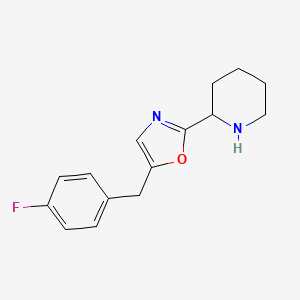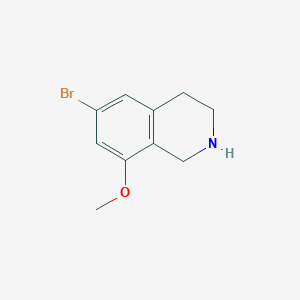
6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic lead compounds . Tetrahydroisoquinolines (THIQ) are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromine atom at the 6-position and a methoxy group at the 8-position of the tetrahydroisoquinoline ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques and Chemical Structures 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline and related compounds have been synthesized through various methods, highlighting the compound's significance in chemical research. For instance, the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline was achieved through reductive amination of Schiff's bases, showcasing the compound's structural complexity and the sophisticated techniques required for its synthesis (Zlatoidský & Gabos, 2009). Additionally, detailed structural analyses of similar brominated tetrahydroisoquinolines, derived from natural sources such as red algae, have been reported, providing insights into the compound's molecular structure and potential applications (Ma et al., 2007). Moreover, comparative studies on halogen substitution effects in 1,2-diaryl-6-methoxy-1,2,3,4-tetrahydroisoquinolines have shed light on the influence of different halogens, including bromine, on the compound's molecular conformation and lattice packing (Choudhury et al., 2003).
Potential Biological Interactions and Applications
Anticancer Properties and Microtubule Disruption Research has explored the anticancer properties of compounds structurally similar to this compound. For example, a study investigated the potential of a tetrahydroisoquinoline-based microtubule disruptor to sensitize breast cancer cells to radiation, indicating the compound's role in enhancing cytotoxicity and potentially improving cancer treatment outcomes (Hargrave et al., 2022). These findings suggest that derivatives of this compound might possess significant therapeutic potential.
Safety and Hazards
Tetrahydroisoquinoline derivatives can pose certain safety and hazards risks. For instance, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been classified as Acute Tox. 4 Oral - Aquatic Chronic 2, indicating potential toxicity if ingested and potential long-term adverse effects in the aquatic environment .
Eigenschaften
IUPAC Name |
6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10/h4-5,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUIDERUBNQZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1CNCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



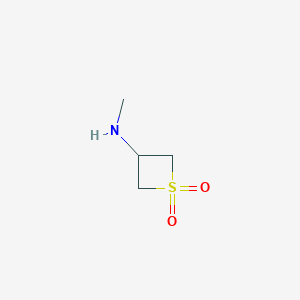
![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)
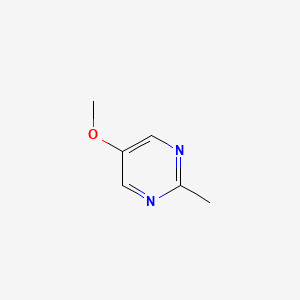
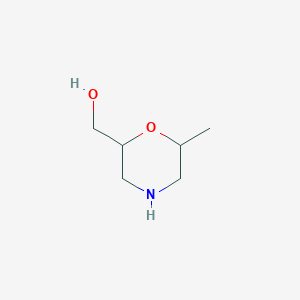
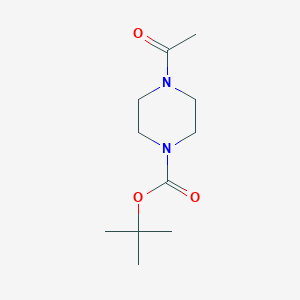

![7-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3110132.png)


